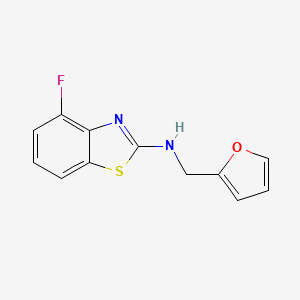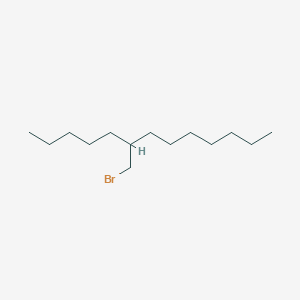
6-(Bromomethyl)tridecane
描述
6-(Bromomethyl)tridecane is a chemical compound with the molecular formula C14H29Br It belongs to the class of bromomethylalkanes and is known for its high reactivity due to the presence of a bromine atom
作用机制
Target of Action
This compound is primarily used in the synthesis of other organic compounds .
Mode of Action
6-(Bromomethyl)tridecane is an organobromine compound that is highly reactive due to its superior electrophilicity. It can act as an electrophilic reagent in various chemical reactions, providing a pathway to synthesize a wide range of chemical products.
Biochemical Pathways
Pharmacokinetics
As a synthetic reagent, it is primarily used in the laboratory setting for the synthesis of other compounds .
Result of Action
As a synthetic reagent, its primary role is in the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . It is also important to store the compound in suitable and closed containers for disposal .
生化分析
Biochemical Properties
6-(Bromomethyl)tridecane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromomethyl group in this compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity or protein function. For example, this compound can react with cysteine residues in proteins, leading to the formation of covalent adducts that can alter the protein’s structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins by covalently modifying key residues, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes. Furthermore, this compound can influence cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an alkylating agent, targeting nucleophilic residues such as cysteine, serine, and histidine in proteins. The covalent modification of these residues can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their ability to bind to DNA and regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In in vitro studies, the temporal effects of this compound can be monitored by assessing changes in enzyme activity, protein function, and cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in enzyme activity, protein function, and cellular processes. In animal studies, threshold effects of this compound can be observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular enzymes. The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can impact its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and proteins, affecting mitochondrial function and energy production. Additionally, the subcellular localization of this compound can be influenced by its interactions with other biomolecules, such as binding proteins or transporters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)tridecane typically involves the bromination of tridecane. One common method is the free radical bromination, where tridecane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:
C13H28+Br2→C13H27Br+HBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
6-(Bromomethyl)tridecane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
科学研究应用
6-(Bromomethyl)tridecane has several applications in scientific research:
Synthesis of Polymers: It is used as a key monomer in the synthesis of hyperbranched polymers, which have applications in materials science and engineering.
Structural Analysis: The compound is used in studies involving X-ray analysis to understand the molecular structure and conformational properties of related compounds.
Chemical Reaction Mechanisms: Research on the reaction mechanisms and pathways involving this compound contributes to a deeper understanding of its chemical properties and potential reactivity.
相似化合物的比较
Similar Compounds
6-Chloromethyltridecane: Similar in structure but contains a chlorine atom instead of bromine.
6-Iodomethyltridecane: Contains an iodine atom, making it more reactive than the bromine analog.
6-Fluoromethyltridecane: Contains a fluorine atom, which is less reactive compared to bromine.
Uniqueness
6-(Bromomethyl)tridecane is unique due to its optimal reactivity, which is higher than that of its chlorine and fluorine analogs but lower than the iodine analog. This makes it a versatile reagent in various chemical reactions, providing a balance between reactivity and stability.
属性
IUPAC Name |
6-(bromomethyl)tridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZTZDZRNVURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00833678 | |
| Record name | 6-(Bromomethyl)tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00833678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-03-9 | |
| Record name | 6-(Bromomethyl)tridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85531-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00833678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)
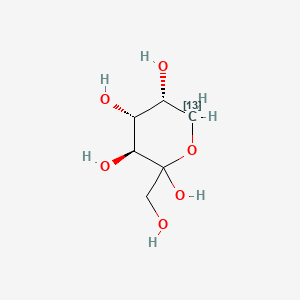
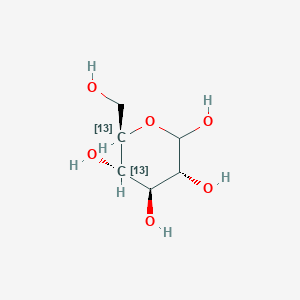
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

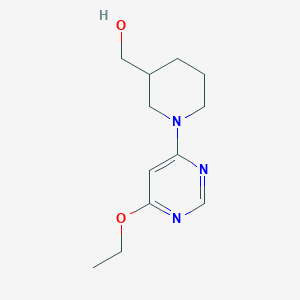
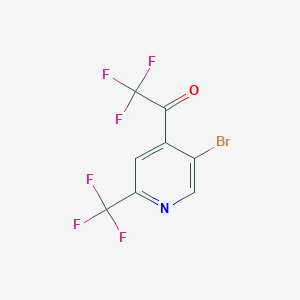
![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
![tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1443672.png)
